2,2'-Binaphthyl-D14
Overview
Description
2,2’-Binaphthyl-D14: is a deuterium-labeled derivative of 2,2’-binaphthyl. Deuterium, a stable isotope of hydrogen, is incorporated into the molecular structure, replacing the hydrogen atoms. This compound is primarily used in scientific research due to its unique properties, which include enhanced stability and altered pharmacokinetic profiles. The molecular formula of 2,2’-Binaphthyl-D14 is C20D14, and it has a molecular weight of 268.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Binaphthyl-D14 typically involves the deuteration of 2,2’-binaphthyl. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration .
Industrial Production Methods
Industrial production of 2,2’-Binaphthyl-D14 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including chromatography and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
2,2’-Binaphthyl-D14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form binaphthyl quinones.
Reduction: Reduction reactions can convert it back to the parent hydrocarbon.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Binaphthyl quinones.
Reduction: 2,2’-Binaphthyl.
Substitution: Various substituted binaphthyl derivatives depending on the reagents used.
Scientific Research Applications
2,2’-Binaphthyl-D14 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a chiral ligand in asymmetric synthesis and catalysis, particularly in the formation of enantioselective products.
Biology: The compound is used as a tracer in metabolic studies to understand the pharmacokinetics and metabolic pathways of drugs.
Medicine: It aids in the development of deuterated drugs with improved stability and reduced metabolic degradation.
Industry: Employed in the synthesis of advanced materials and as a standard in analytical chemistry for calibration purposes
Mechanism of Action
The mechanism of action of 2,2’-Binaphthyl-D14 is primarily related to its role as a chiral ligand in catalytic processes. The deuterium atoms in the molecule can influence the reaction pathways and outcomes by altering the kinetic isotope effects. This can lead to changes in the rate of reaction and the selectivity of the products formed. The molecular targets and pathways involved depend on the specific catalytic system and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
2,2’-Binaphthyl: The non-deuterated parent compound.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A widely used chiral ligand in asymmetric synthesis.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl oxide: Another derivative used in enantioselective catalysis.
Uniqueness
2,2’-Binaphthyl-D14 is unique due to the incorporation of deuterium atoms, which enhances its stability and alters its pharmacokinetic profile. This makes it particularly valuable in research applications where isotopic labeling is required for tracing and studying complex biochemical processes .
Properties
IUPAC Name |
1,2,3,4,5,6,8-heptadeuterio-7-(1,3,4,5,6,7,8-heptadeuterionaphthalen-2-yl)naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14/c1-3-7-17-13-19(11-9-15(17)5-1)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBVBOUOMVTWKE-WZAAGXFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])C3=C(C4=C(C(=C(C(=C4C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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